3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-22-16(11-15(21-22)13-5-7-14(19)8-6-13)17(23)20-12-18(24)9-3-2-4-10-18/h3,5-9,11,24H,2,4,10,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNTUSQNZVAFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCCC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is the androgen receptor . The androgen receptor plays a crucial role in the development and progression of prostate cancer.
Mode of Action
The compound interacts with the androgen receptor, acting as an antagonistInstead, it blocks the receptor and prevents it from being activated by androgens.
Biochemical Pathways
By blocking the androgen receptor, the compound interferes with the normal signaling pathways that lead to cell growth and proliferation. This can lead to a decrease in the growth of prostate cancer cells.
Result of Action
The compound has shown potent antiproliferative activity against two prostate cancer cell lines (LNCaP and PC-3). It also demonstrated promising PSA (prostate-specific antigen) downregulation rate. This suggests that the compound could potentially be used in the treatment of prostate cancer.
Biological Activity
3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article examines its synthesis, mechanism of action, and biological effects, drawing from various research studies and reviews.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Core : The pyrazole ring is synthesized through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Introduction of Functional Groups : The 4-fluorophenyl and hydroxycyclohexenylmethyl groups are introduced via electrophilic aromatic substitution and nucleophilic substitution reactions, respectively.
- Carboxamide Formation : The final step involves the formation of the carboxamide bond, usually achieved through coupling reactions with suitable activating agents.
The mechanism by which 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes or receptors. The fluoro substituent enhances the compound's lipophilicity and stability, while the hydroxycyclohexenylmethyl group provides additional sites for interaction with biological targets.
Biological Activity
Research indicates that compounds within the pyrazole class exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi. For instance, certain derivatives have been tested against pathogenic fungi with promising results .
- Anti-inflammatory Effects : Pyrazole-containing compounds like celecoxib are well-documented for their anti-inflammatory properties. Similar mechanisms may be expected in 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide .
Case Studies
A recent study explored the biological activity of various pyrazole derivatives, including those structurally related to our compound. The study utilized molecular docking techniques to predict binding affinities to specific enzymes linked to inflammation and microbial resistance. The results indicated that modifications in the pyrazole structure significantly influenced biological efficacy .
Comparative Analysis
To better understand the unique properties of 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide, a comparison with similar compounds is beneficial:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-fluoro-N-[...]-4-methoxybenzamide | Structure | Moderate antifungal activity |
| 3-fluoro-N-[...]-4-nitrobenzamide | Structure | High antibacterial activity |
Q & A
Q. What synthetic strategies are recommended for preparing 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide?
The synthesis of this compound likely involves multi-step reactions, including:
- Condensation reactions for forming the pyrazole core, followed by nucleophilic substitution to introduce the 4-fluorophenyl group .
- Hydroxycyclohexene moiety incorporation via reductive amination or coupling reactions, requiring precise temperature control (e.g., 0–5°C for sensitive intermediates) and catalysts like Pd/C or NaBH₄ .
- Purification methods : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product, with purity confirmed by NMR (¹H/¹³C) and mass spectrometry .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (COSY, HSQC) to resolve ambiguities in the hydroxycyclohexene and pyrazole ring connectivity .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, particularly for the cyclohexene hydroxyl group .
- High-resolution mass spectrometry (HRMS) : To verify the molecular formula (e.g., expected m/z for C₁₉H₂₁FN₂O₂) .
Q. What physicochemical properties are critical for experimental design?
Key properties include:
- LogP (partition coefficient) : Predict using computational tools (e.g., MarvinSketch) to assess lipophilicity, which influences cellular uptake.
- Solubility : Test in DMSO (for in vitro assays) and aqueous buffers (e.g., PBS at pH 7.4) to optimize bioavailability .
- Stability : Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent variation : Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to modulate target binding .
- Hydroxycyclohexene modification : Introduce additional hydroxyl groups or rigidify the cyclohexene ring to assess conformational effects on potency .
- Biological assays : Pair structural analogs with enzyme inhibition assays (e.g., kinase profiling) or cell viability tests (e.g., IC₅₀ in cancer lines) to correlate structural changes with activity .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Orthogonal assays : If a study reports anticancer activity but another shows no effect, validate using both MTT and apoptosis assays (e.g., Annexin V staining) .
- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to suspected targets (e.g., kinases) .
- Meta-analysis : Compare data across studies with standardized protocols (e.g., NIH/NCATS guidelines for dose-response curves) to identify protocol-driven discrepancies .
Q. How can molecular docking and dynamics simulations guide mechanistic studies?
- Docking : Use software like AutoDock Vina to predict binding poses in silico, focusing on interactions between the carboxamide group and catalytic residues of target proteins (e.g., EGFR kinase) .
- Molecular dynamics (MD) : Simulate ligand-protein complexes for >100 ns to assess stability of key hydrogen bonds (e.g., between the hydroxycyclohexene and Asp855 in EGFR) .
- Free energy calculations : Apply MM-GBSA to rank binding affinities of analogs and prioritize synthesis .
Q. What strategies mitigate challenges in pharmacokinetic (PK) profiling?
- Microsomal stability assays : Use liver microsomes (human/rat) to predict metabolic clearance, focusing on CYP450-mediated oxidation of the pyrazole ring .
- Plasma protein binding (PPB) : Measure via ultrafiltration or equilibrium dialysis to adjust dosing regimens in vivo .
- Blood-brain barrier (BBB) penetration : Predict using PAMPA-BBB models; modify logP by introducing polar groups if necessary .
Contradiction Analysis and Methodological Considerations
Q. How to address conflicting reports on metabolic stability?
- Cross-species validation : Compare metabolic half-lives in human vs. rodent hepatocytes to identify species-specific differences .
- Metabolite identification : Use LC-MS/MS to detect oxidation or glucuronidation products, which may explain variability in stability data .
Q. Why might biological activity vary across cell lines or assay conditions?
- Cell line heterogeneity : Test activity in isogenic pairs (e.g., wild-type vs. EGFR-mutant NSCLC lines) to isolate genetic drivers of response .
- Assay conditions : Standardize serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (e.g., 48 vs. 72 hours) to minimize variability .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Molecular Weight | HRMS | 336.39 g/mol | |
| LogP | Computational prediction (Marvin) | ~2.8 | |
| Aqueous Solubility (25°C) | Shake-flask method | 12 µM (PBS, pH 7.4) | |
| Metabolic Half-life (Human) | Liver microsomes | 45 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
